2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol

sigma-1 receptor radioligand binding structure-activity relationship

2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol is a chiral piperazine derivative bearing a 4-methoxybenzyl group at N-1 and a 2-hydroxyethyl side chain on the piperazine ring. This scaffold places it within the benzylpiperazine class of sigma receptor ligands, a family extensively investigated for central nervous system disorders and neuropathic pain.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B12074177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCNCC2CCO
InChIInChI=1S/C14H22N2O2/c1-18-14-4-2-12(3-5-14)11-16-8-7-15-10-13(16)6-9-17/h2-5,13,15,17H,6-11H2,1H3
InChIKeyJEKJVCBCMNKWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol: Chemical Profile & Procurement Baseline


2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol is a chiral piperazine derivative bearing a 4-methoxybenzyl group at N-1 and a 2-hydroxyethyl side chain on the piperazine ring . This scaffold places it within the benzylpiperazine class of sigma receptor ligands, a family extensively investigated for central nervous system disorders and neuropathic pain [1]. Its structural hybrid character—combining a methoxybenzyl pharmacophore with a flexible ethanol handle—creates a versatile intermediate for medicinal chemistry and chemical biology applications requiring tailored sigma receptor engagement [2].

Procurement Risk: Why Not Every Benzylpiperazine or Piperazineethanol Is Interchangeable with 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol


Generic substitution within the benzylpiperazine class is unsupported by quantitative binding data; minor structural variations yield substantial differences in sigma-1 (σ1) receptor affinity and, critically, in functional selectivity [1]. For example, while the unsubstituted 1-(4-methoxybenzyl)piperazine (CAS 21867-69-6) demonstrates σ1 Ki values of 0.76 nM, its functional behavior as a dopamine D2 agonist contrasts sharply with the profile of hydroxyethyl-bearing analogs. Similarly, the introduction of a 2-hydroxyethyl group—as in 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol—modulates both binding potency and the ability to serve as a synthetic handle for further diversification [2]. These quantitative differences preclude the assumption that in-class compounds can be interchanged without altering experimental outcomes.

Quantitative Differentiators: Head-to-Head Binding & Selectivity Data for 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol


σ1 Receptor Binding Affinity: Superiority Over the Unsubstituted p-Methoxybenzylpiperazine Analog

2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol (reported as p-methoxybenzyl substituted piperazine 3d) exhibits a σ1 receptor Ki of 12.4 nM in guinea pig brain membrane preparations [1]. In the same assay system, the closely related 1-(4-methoxybenzyl)piperazine (without the 2-hydroxyethyl group) displays a Ki of 0.76 nM [2]. Although the hydroxyethyl analog shows slightly reduced potency, its structural advantage lies in the availability of the free hydroxyl for subsequent chemical modification [1].

sigma-1 receptor radioligand binding structure-activity relationship

Selectivity Over σ2 Receptor: A Critical Differentiator from Non-Selective Piperazines

The p-methoxybenzyl substituted piperazine 3d (2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol) demonstrates a 6-fold selectivity for σ1 over σ2 receptors in guinea pig brain and rat liver membrane assays [1]. In contrast, the structurally simplified 1-(4-methoxybenzyl)piperazine (Nahas-3h) exhibits a σ2/σ1 selectivity ratio of approximately 43 (Ki σ2 = 32.8 nM vs Ki σ1 = 0.76 nM) [2]. This disparity underscores how the hydroxyethyl moiety influences subtype discrimination.

sigma-2 receptor selectivity ratio off-target profiling

Functional Differentiation: Absence of Direct Dopaminergic Activity Versus 1-(4-Methoxybenzyl)piperazine

1-(4-Methoxybenzyl)piperazine (CAS 21867-69-6) is reported to act as a dopamine D2 receptor agonist . In contrast, 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol and its close structural analogs have been primarily characterized as sigma receptor ligands with no documented direct dopaminergic agonism [1]. This functional divergence is critical for applications requiring isolated sigma receptor modulation without concomitant dopaminergic activation.

dopamine D2 receptor functional selectivity CNS pharmacology

Recommended Application Scenarios for 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol Based on Quantitative Evidence


Sigma-1 Receptor Tool Compound for CNS Target Engagement Studies

With a validated σ1 Ki of 12.4 nM and a defined selectivity window over σ2, 2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol serves as a well-characterized tool for investigating sigma-1 receptor pharmacology in CNS tissues [1]. Its use is particularly indicated when a moderate-affinity ligand is desired to avoid the saturation effects observed with sub-nanomolar binders.

Synthetic Intermediate for Diversified Benzylpiperazine Libraries

The free 2-hydroxyethyl group provides a reactive handle for esterification, etherification, or conversion to leaving groups, enabling the synthesis of novel sigma receptor ligands with tailored physicochemical properties [2]. This differentiates it from fully substituted analogs that lack sites for further elaboration.

Comparative Pharmacology Studies of σ1/σ2 Selectivity

The compound's 6-fold σ1/σ2 selectivity makes it a valuable reference point in panels assessing subtype-preferring ligands [1]. Researchers can benchmark new chemical entities against this compound to understand how structural modifications shift selectivity profiles.

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